Cas no 2648940-07-0 (methyl 1-2-(methylamino)ethyl-1H-1,2,4-triazole-5-carboxylate)

Methyl 1-2-(methylamino)ethyl-1H-1,2,4-triazole-5-carboxylate is a specialized heterocyclic compound featuring a 1,2,4-triazole core functionalized with a methylaminoethyl side chain and a methyl ester group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate for the development of bioactive molecules. The presence of both amino and ester functionalities enhances its reactivity, enabling further derivatization through amidation, hydrolysis, or nucleophilic substitution. Its well-defined molecular architecture ensures consistent performance in heterocyclic chemistry, making it a valuable reagent for targeted synthesis. The compound is typically characterized by high purity and stability under standard handling conditions.
methyl 1-2-(methylamino)ethyl-1H-1,2,4-triazole-5-carboxylate structure
2648940-07-0 structure
Product name:methyl 1-2-(methylamino)ethyl-1H-1,2,4-triazole-5-carboxylate
CAS No:2648940-07-0
MF:C7H12N4O2
MW:184.195780754089
MDL:MFCD34168107
CID:5643576
PubChem ID:155973051

methyl 1-2-(methylamino)ethyl-1H-1,2,4-triazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate
    • EN300-28221585
    • 2648940-07-0
    • methyl 1-2-(methylamino)ethyl-1H-1,2,4-triazole-5-carboxylate
    • MDL: MFCD34168107
    • Inchi: 1S/C7H12N4O2/c1-8-3-4-11-6(7(12)13-2)9-5-10-11/h5,8H,3-4H2,1-2H3
    • InChI Key: PQESUKNKUXKXQN-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=NC=NN1CCNC)=O

Computed Properties

  • Exact Mass: 184.09602564g/mol
  • Monoisotopic Mass: 184.09602564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69Ų
  • XLogP3: -0.3

methyl 1-2-(methylamino)ethyl-1H-1,2,4-triazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28221585-0.1g
methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate
2648940-07-0
0.1g
$879.0 2023-09-09
Enamine
EN300-28221585-0.05g
methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate
2648940-07-0
0.05g
$839.0 2023-09-09
Enamine
EN300-28221585-0.25g
methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate
2648940-07-0
0.25g
$920.0 2023-09-09
Enamine
EN300-28221585-1.0g
methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate
2648940-07-0
1g
$999.0 2023-06-04
Enamine
EN300-28221585-5g
methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate
2648940-07-0
5g
$2900.0 2023-09-09
Enamine
EN300-28221585-0.5g
methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate
2648940-07-0
0.5g
$959.0 2023-09-09
Enamine
EN300-28221585-2.5g
methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate
2648940-07-0
2.5g
$1959.0 2023-09-09
Enamine
EN300-28221585-10.0g
methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate
2648940-07-0
10g
$4299.0 2023-06-04
Enamine
EN300-28221585-5.0g
methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate
2648940-07-0
5g
$2900.0 2023-06-04
Enamine
EN300-28221585-10g
methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate
2648940-07-0
10g
$4299.0 2023-09-09

Additional information on methyl 1-2-(methylamino)ethyl-1H-1,2,4-triazole-5-carboxylate

Research Brief on Methyl 1-2-(methylamino)ethyl-1H-1,2,4-triazole-5-carboxylate (CAS: 2648940-07-0): Recent Advances and Applications

Methyl 1-2-(methylamino)ethyl-1H-1,2,4-triazole-5-carboxylate (CAS: 2648940-07-0) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its 1,2,4-triazole core and ester functionality, has been the subject of recent investigations due to its potential applications in drug discovery and development. The compound's versatility stems from its ability to serve as a key intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition and receptor modulation.

Recent studies have focused on the synthetic optimization of methyl 1-2-(methylamino)ethyl-1H-1,2,4-triazole-5-carboxylate, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic approach that enhances the efficiency of the synthesis, reducing byproduct formation while maintaining high enantiomeric purity. This advancement is particularly relevant for scale-up processes in pharmaceutical manufacturing, where consistency and cost-effectiveness are paramount.

The pharmacological potential of derivatives based on this triazole scaffold has been explored in several therapeutic areas. Notably, research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that structural analogs of methyl 1-2-(methylamino)ethyl-1H-1,2,4-triazole-5-carboxylate exhibit promising activity against bacterial efflux pumps, suggesting potential applications in addressing antimicrobial resistance. The compound's ability to modulate bacterial membrane proteins while maintaining low cytotoxicity makes it an attractive candidate for further development as an antibiotic adjuvant.

In the realm of neurological disorders, preliminary in vitro studies have shown that certain derivatives of this compound display selective inhibition of monoamine oxidase B (MAO-B), with IC50 values in the low micromolar range. This finding, reported in a recent ACS Chemical Neuroscience article, positions these molecules as potential leads for the treatment of Parkinson's disease and other neurodegenerative conditions. The researchers noted that the methylaminoethyl side chain appears crucial for blood-brain barrier penetration, a critical factor in central nervous system drug development.

From a chemical biology perspective, the compound has proven valuable as a versatile building block for the creation of targeted molecular probes. A 2024 study in Chemical Communications highlighted its use in developing fluorescent tags for live-cell imaging, where the triazole moiety serves as both a recognition element and a conjugation site. This dual functionality enables researchers to track specific biological processes with high spatial and temporal resolution, opening new avenues for understanding cellular mechanisms.

As research continues, the safety profile and pharmacokinetic properties of methyl 1-2-(methylamino)ethyl-1H-1,2,4-triazole-5-carboxylate and its derivatives are being systematically evaluated. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable metabolic stability in human liver microsomes, with minimal cytochrome P450 inhibition. These findings, combined with the compound's synthetic accessibility and structural flexibility, suggest it will remain an important focus of medicinal chemistry research in the coming years.

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